molecular formula C7H10N4O5 B12652023 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine CAS No. 91897-91-5

1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine

Cat. No.: B12652023
CAS No.: 91897-91-5
M. Wt: 230.18 g/mol
InChI Key: CPWDKIFEUUWDSO-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine typically involves multiple steps, starting from readily available precursorsThe nitro group is then introduced via nitration reactions under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminocytosine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The nitro group can undergo reduction to form reactive intermediates that further interfere with cellular functions. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydroxyethoxy methyl group and the nitro group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

91897-91-5

Molecular Formula

C7H10N4O5

Molecular Weight

230.18 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethoxymethyl)-5-nitropyrimidin-2-one

InChI

InChI=1S/C7H10N4O5/c8-6-5(11(14)15)3-10(7(13)9-6)4-16-2-1-12/h3,12H,1-2,4H2,(H2,8,9,13)

InChI Key

CPWDKIFEUUWDSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1COCCO)N)[N+](=O)[O-]

Origin of Product

United States

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